Indomethacin heptyl ester
Overview
Description
Indomethacin heptyl ester is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily recognized for its potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This compound has been studied for its enhanced selectivity and efficacy compared to its parent compound, making it a valuable subject in pharmaceutical research .
Mechanism of Action
Target of Action
Indomethacin heptyl ester is a potent inhibitor of cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the synthesis of prostaglandins , which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever .
Mode of Action
This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, the first step in prostaglandin synthesis . The compound shows enhanced selectivity for COX-2, being more than 1700 times more potent as an inhibitor of COX-2 than COX-1 .
Biochemical Pathways
By inhibiting COX-2, this compound disrupts the arachidonic acid (AA) pathway . This pathway is responsible for the production of prostaglandins and thromboxanes, which are key mediators of inflammation and pain. By blocking this pathway, this compound reduces the production of these inflammatory mediators .
Pharmacokinetics
Indomethacin is known to be rapidly and completely absorbed following oral administration, with peak plasma concentrations achieved within 1 to 2 hours . It is also known to bind extensively to plasma proteins, particularly albumin . These properties may also apply to this compound, but further studies would be needed to confirm this.
Result of Action
The primary result of this compound’s action is a reduction in inflammation and pain. This is due to its inhibition of prostaglandin synthesis via COX-2 inhibition . Prostaglandins are involved in the mediation of inflammation and pain, so their reduction leads to alleviation of these symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indomethacin heptyl ester typically involves esterification of indomethacin with heptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The process involves heating indomethacin with heptanol in the presence of the catalyst, followed by purification steps to isolate the ester product .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions: Indomethacin heptyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Indomethacin heptyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: The compound is employed in studies investigating the inhibition of COX-2 and its effects on inflammatory pathways.
Medicine: Research focuses on its potential as a more selective and potent anti-inflammatory agent compared to indomethacin.
Comparison with Similar Compounds
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
Indomethacin heptyl ester stands out due to its derivation from indomethacin, offering a unique balance of efficacy and selectivity in COX-2 inhibition.
Properties
IUPAC Name |
heptyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClNO4/c1-4-5-6-7-8-15-32-25(29)17-22-18(2)28(24-14-13-21(31-3)16-23(22)24)26(30)19-9-11-20(27)12-10-19/h9-14,16H,4-8,15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBCHCVNKGZCOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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